

comparative study of antioomycete activity of dihydroisoquinolinone derivatives

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Compound of Interest

Compound Name: 6-amino-3,4-dihydroisoquinolin-1(2H)-one

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Dihydroisoquinolinone Derivatives Emerge as Potent Antioomycete Agents

A recent study has unveiled a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with significant antioomycete activity, outperforming a commercial fungicide in in vitro tests. The research highlights a promising new scaffold for the development of agents to combat destructive oomycete pathogens, such as *Pythium* *recalcitrans*.

Researchers have synthesized and evaluated a library of 59 novel 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating their potent and selective activity against the oomycete *Pythium* *recalcitrans*. The findings, published in a 2023 study, reveal that these compounds exhibit superior efficacy compared to the commercial fungicide hymexazol, positioning them as strong candidates for further development in crop protection.

The study identified compound I23 as the most potent derivative, with an EC50 value of 14 μ M against *P. recalcitrans*, significantly lower than that of hymexazol (37.7 μ M)[1][2]. Furthermore, in vivo experiments showed that I23 provided a preventive efficacy of up to 96.5% at a dose of 5.0 mg per pot[1][2]. The antioomycete activity of these derivatives was found to be more pronounced than their antifungal activity against six other tested phytopathogenic fungi[1][2].

Comparative Antioomycete Activity

The following table summarizes the *in vitro* antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against *Pythium recalcitrans*, in comparison to the commercial fungicide hymexazol.

Compound	Structure	EC50 (μ M)[1][2]
I23	2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid	14
I25	2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid	-
I28	1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid	-
I30	2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid	-
I9	1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid	-
Hymexazol	Commercial Fungicide	37.7

EC50 values represent the concentration required to inhibit 50% of the mycelial growth of *P. recalcitrans*.

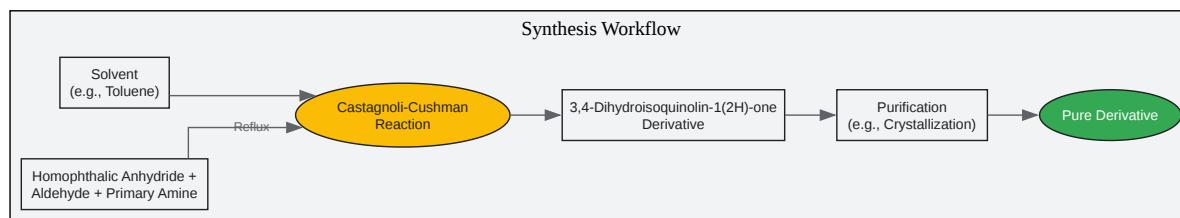
Proposed Mechanism of Action

Biochemical and ultrastructural analyses suggest that the primary mode of action for the lead compound, I23, involves the disruption of the biological membrane systems of *P. recalcitrans*[1][2]. This disruption is believed to be a key factor in its potent antioomycete effects.

Experimental Protocols

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved through the Castagnoli–Cushman reaction[1][2]. This reaction involves the condensation of a homophthalic anhydride, an aldehyde, and a primary amine. The general synthetic route is depicted in the workflow diagram below.



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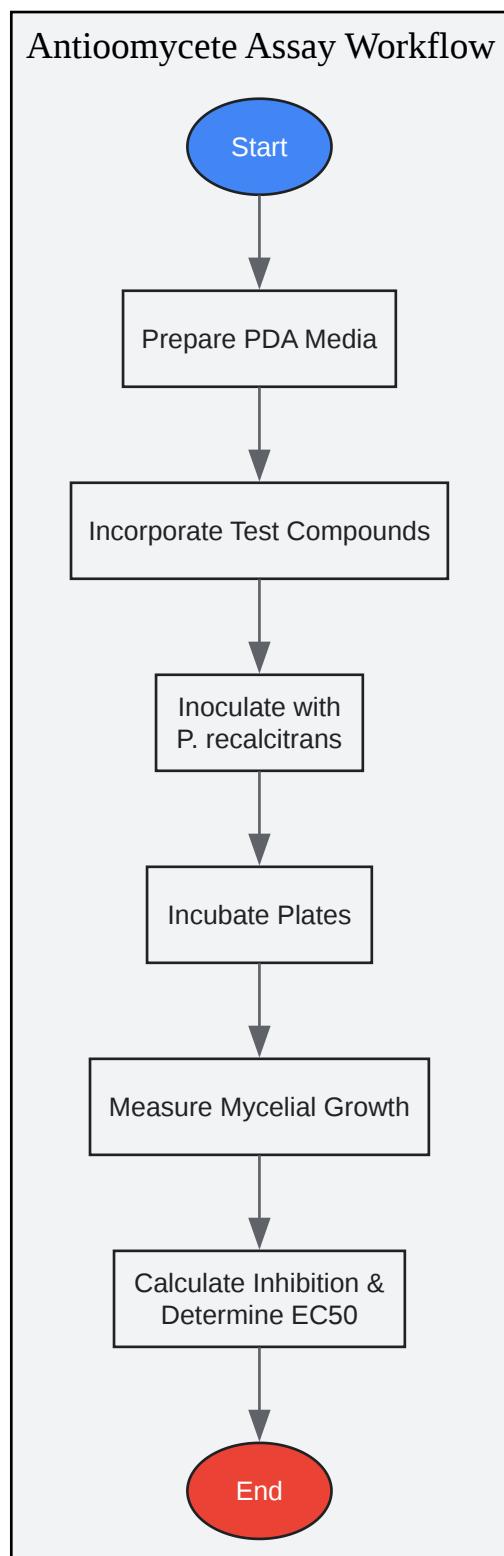
Caption: Synthetic workflow for 3,4-dihydroisoquinolin-1(2H)-one derivatives.

In Vitro Antioomycete Activity Assay

The antioomycete activity of the synthesized compounds was evaluated against *Pythium recalcitrans* using the mycelial growth rate method.

- Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.
- Incorporation of Compounds: The synthesized compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations.

- Inoculation: A mycelial plug of *P. recalcitrans* was placed at the center of each PDA plate.
- Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plate reached the edge of the plate.
- Measurement and Calculation: The diameter of the mycelial colony was measured, and the inhibition rate was calculated relative to the control. The EC50 values were then determined from the dose-response curves.



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Caption: Experimental workflow for in vitro antioomycete activity assay.

Structure-Activity Relationship (SAR)

The study also provided insights into the structure-activity relationship of these derivatives, suggesting that the presence of a C4-carboxyl group is crucial for their antioomycete activity[1][2]. Further quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and CoMSIA models, were established to guide the future design and optimization of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents[1][2].

Conclusion

The discovery of these 3,4-dihydroisoquinolin-1(2H)-one derivatives represents a significant advancement in the search for novel antioomycete agents. Their potent activity, coupled with a distinct mode of action, makes them a valuable scaffold for the development of new fungicides to combat oomycete-related plant diseases. Further research is warranted to explore the *in vivo* efficacy and toxicological profile of these promising compounds.

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References

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